6'-Hydroxyangolensin
Description
Structure
3D Structure
Properties
CAS No. |
204197-90-0 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O5/c1-9(10-3-5-12(21-2)6-4-10)16(20)15-13(18)7-11(17)8-14(15)19/h3-9,17-19H,1-2H3 |
InChI Key |
UDALNYNLNYDPMV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution Research
Methodologies for Natural Source Identification and Validation
Identifying and validating natural sources of bioactive compounds like 6'-Hydroxyangolensin is a critical initial step in natural product research. This process often involves a combination of traditional knowledge, biological screening, and advanced analytical techniques.
Historically, the identification of potential natural sources has relied on ethnobotanical information and observations of biological activity in plant extracts. Modern approaches integrate these with systematic screening of diverse plant, microbial, and marine organisms. Techniques such as high-throughput screening of extracts for specific biological activities can help pinpoint sources likely to contain compounds of interest.
Validation of a natural source involves confirming the presence of the target compound. This is typically achieved through analytical methods. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors such as UV or Mass Spectrometry (MS) are widely used to separate and identify compounds in complex extracts. mdpi.commdpi-res.com Comparing the retention times and spectral data of a compound in the extract with those of an authentic standard is a common validation method. mdpi-res.com
Further validation can involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the structure of the isolated compound and confirm it matches the known structure of 6'-Hydroxyangolensin.
For complex biological matrices, advanced techniques like Liquid Chromatography–Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity for identifying and quantifying target compounds within crude extracts. mdpi.com
Advanced Isolation and Purification Techniques from Complex Natural Matrices
Natural extracts are complex mixtures containing numerous compounds, requiring sophisticated techniques to isolate and purify specific molecules like 6'-Hydroxyangolensin. The choice of isolation and purification methods depends on the nature of the source material, the concentration of the target compound, and the desired purity level. frontiersin.org
Initial steps often involve extraction using solvents of varying polarities to obtain a crude extract. frontiersin.orgvbspu.ac.in Following extraction, various chromatographic techniques are employed for separation and purification. Column chromatography, using stationary phases like silica (B1680970) gel, is a fundamental technique for separating compounds based on their differential affinities. vbspu.ac.inresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both analytical and preparative separation of natural products. mdpi.comvbspu.ac.in Reverse-phase HPLC (RP-HPLC), where the stationary phase is less polar than the mobile phase, is particularly common for isolating phenolic compounds. mdpi.com Semi-preparative RP-HPLC can significantly enhance the purity of isolated compounds. mdpi.com
Other advanced chromatographic methods include Medium-Pressure Liquid Chromatography (MPLC), Countercurrent Chromatography (CCC), and High-Speed Countercurrent Chromatography (HSCCC). mdpi.comresearchgate.net HSCCC, for instance, has been successfully used to isolate terpenoids from plant extracts, demonstrating its utility for purifying compounds from complex natural sources. researchgate.net
Solid-Phase Extraction (SPE) is another valuable technique for purifying natural product extracts by selectively adsorbing the analyte or removing impurities. mdpi.comfrontiersin.org
Emerging techniques and green solvents are also being explored for sustainable and efficient extraction and purification of phytochemicals. chemmethod.com These include methods utilizing supercritical carbon dioxide (SFE) and subcritical water. chemmethod.com
Ecological and Biogeographical Distribution Studies of 6'-Hydroxyangolensin-producing Organisms
Understanding the ecological and biogeographical distribution of organisms that produce 6'-Hydroxyangolensin provides insights into the environmental factors that favor its presence and the potential variability in its concentration across different regions.
While specific detailed studies on the global biogeographical distribution of 6'-Hydroxyangolensin-producing organisms were not extensively found, research on the biogeography of other natural products and microbial communities provides a framework for such studies. Biogeographical patterns in the distribution of organisms are influenced by a combination of historical and ecological processes, including dispersal limitation and environmental factors. jhortal.comxmu.edu.cnflinders.edu.aucsic.esljmu.ac.uk
Studies on other plant secondary metabolites indicate that their occurrence can be linked to specific plant species or genera. For example, 6'-Hydroxyangolensin has been identified as a reduced metabolite of the isoflavone (B191592) biochanin A, suggesting its potential occurrence in plants that produce biochanin A, such as soybeans (Glycine max). acs.org Research on the distribution of phytotoxins in soybean-affected rivers and streams in the Midwestern United States has shown the presence of 6'-Hydroxyangolensin, indicating its occurrence in this agricultural environment. acs.org
The distribution of natural products within an ecosystem can also be influenced by factors such as soil type, climate, and interactions with other organisms. fao.org
Investigation of Factors Influencing Natural Production and Accumulation within Biosources
The natural production and accumulation of secondary metabolites like 6'-Hydroxyangolensin in plants and other biosources are influenced by a variety of factors, including genetic, environmental, and biological elements.
Genetic factors play a fundamental role, as the capacity to produce specific compounds is encoded in the organism's genome. Different genotypes of the same plant species can exhibit variations in the content of secondary metabolites. nih.gov
Environmental factors have a significant impact on the biosynthesis and accumulation of these compounds. These can include:
Climate: Temperature, precipitation, and sunshine duration can influence the production of active substances in plants. plos.orgpressbooks.pubfrontiersin.org For example, studies on other medicinal plants have shown correlations between the content of active ingredients and factors like annual average precipitation, temperature, and sunshine duration. plos.org
Soil Conditions: Soil pH, organic matter content, and nutrient availability can affect plant growth and the production of secondary metabolites. fao.orgplos.org Organic matter, for instance, has been identified as a significant limiting factor positively correlated with active substance content in some plants. plos.org
Light: Light is essential for photosynthesis, which provides the energy and carbon skeletons for the biosynthesis of many natural products. pressbooks.pub
Water Availability: Soil moisture and precipitation levels influence biomass production and biological activity in the soil, which can indirectly affect the availability of nutrients for plant growth and secondary metabolite production. fao.org
Altitude and Latitude: Geographical factors like altitude and latitude can correlate with variations in the content of active compounds in plants, likely due to their influence on climatic conditions. plos.org
Biological factors, such as the developmental stage of the organism, stress conditions (e.g., herbivory, pathogen attack), and interactions with microorganisms, can also modulate the production and accumulation of natural products. Plants may increase the production of certain compounds in response to stress as a defense mechanism.
Research on optimizing the production of secondary metabolites in plant cell cultures has shown that factors like the composition of the culture medium, plant growth regulators, and physical treatments like sonication can significantly influence the yield of these compounds. nih.gov
| Factor | Potential Influence on 6'-Hydroxyangolensin Production/Accumulation | Relevant Research Area |
| Genetic Factors | Capacity for biosynthesis, variations between genotypes | Plant breeding, genetic engineering |
| Temperature | Enzyme activity, metabolic rates | Climate studies, controlled environment experiments |
| Precipitation/Water | Plant growth, nutrient uptake, stress response | Climate studies, irrigation experiments |
| Sunshine Duration | Photosynthesis, energy availability | Climate studies, light intensity experiments |
| Soil pH | Nutrient availability, microbial activity | Soil science, agricultural studies |
| Soil Organic Matter | Nutrient availability, soil structure | Soil science, agricultural studies |
| Nutrient Availability | Building blocks for biosynthesis | Plant nutrition, fertilization studies |
| Altitude/Latitude | Correlation with climatic and environmental conditions | Biogeographical studies |
| Developmental Stage | Metabolic pathways active at different growth phases | Plant physiology, harvesting studies |
| Stress Conditions | Induction of defense mechanisms and secondary metabolite production | Plant pathology, entomology, environmental stress studies |
Biosynthetic Pathways and Genetic Regulation
Elucidation of Biosynthetic Precursors and Metabolic Intermediates (e.g., from formononetin (B1673546), biochanin A)
Studies have identified formononetin and biochanin A as key precursors to 6'-hydroxyangolensin. In humans, for instance, 6'-hydroxyangolensin has been identified as a metabolite of biochanin A in urine samples. researchgate.net Similarly, angolensin (B190582) is a metabolite of formononetin. researchgate.net This suggests a metabolic relationship where biochanin A undergoes transformation to yield 6'-hydroxyangolensin. While the detailed step-by-step conversion specifically to 6'-hydroxyangolensin is an area of ongoing research, the metabolic link between biochanin A and 6'-hydroxyangolensin has been established. researchgate.net
Biochanin A is a methylated precursor of genistein, and formononetin is a precursor of daidzein. mdpi.comfrontiersin.org These conversions often occur through demethylation, which can be carried out by intestinal bacteria or human hepatic microsomal enzymes. frontiersin.orgnih.gov The identification of 6'-hydroxyangolensin as a metabolite of biochanin A points towards a pathway involving modifications of the biochanin A structure. researchgate.net
Characterization of Enzymatic Steps and Catalytic Mechanisms in 6'-Hydroxyangolensin Biosynthesis
The enzymatic steps involved in the biosynthesis of 6'-hydroxyangolensin from its precursors, such as biochanin A, are not as extensively characterized as some other isoflavone (B191592) metabolic pathways. However, the conversion of isoflavones often involves enzymes like cytochrome P450 isoforms, which are known to catalyze hydroxylation and O-demethylation reactions. nih.gov Human hepatic microsomal enzymes, including various cytochrome P450 isoforms (e.g., 1A2, 2E1, 2C91, 2C19, 2D61), have been shown to metabolize biochanin A and formononetin, producing demethylated and hydroxylated derivatives. nih.gov While 6'-hydroxyangolensin's specific enzymatic formation from biochanin A requires further dedicated study, the involvement of such enzyme classes in isoflavone metabolism is well-documented. nih.gov
Enzymatic reactions generally involve catalytic mechanisms such as acid-base catalysis, covalent catalysis, and metal ion catalysis, often requiring cofactors. youtube.com The specific catalytic mechanisms employed by the enzymes responsible for converting biochanin A to 6'-hydroxyangolensin would involve the precise interaction between the enzyme's active site, the substrate (biochanin A), and any necessary cofactors to facilitate the required chemical transformations, such as hydroxylation at the 6' position. youtube.comnih.gov
Genetic and Transcriptional Regulation of Biosynthetic Enzyme Expression
The genetic and transcriptional regulation of enzymes involved in secondary metabolite biosynthesis, including isoflavones, is a complex process. Gene expression is primarily controlled at the transcriptional level, often involving the binding of transcription factors to specific DNA sequences. ksu.edu.sawikipedia.orgwikipedia.org These transcription factors can act as activators or repressors, influencing the recruitment of RNA polymerase and thus the rate of gene transcription. wikipedia.orgwikipedia.org
While specific details on the genetic regulation of the enzymes directly responsible for 6'-hydroxyangolensin biosynthesis are limited, research on other plant secondary metabolites and isoflavones indicates that their biosynthetic genes are often regulated by transcription factors, including those from the MYB and bHLH families. nih.govmdpi.com Environmental stimuli and internal signals can trigger signal transduction pathways that modulate the activity and expression of these transcription factors, thereby affecting the transcription of biosynthetic genes. mdpi.com Post-transcriptional regulation, involving mechanisms like RNA processing and stability, can also play a role in controlling enzyme levels. rroij.com
Influence of Environmental Stimuli and Stress Conditions on Biosynthetic Flux
Environmental stimuli and stress conditions are known to significantly influence the biosynthesis of secondary metabolites in plants, including flavonoids and isoflavones. plos.orgmaxapress.comjuniperpublishers.com Factors such as light intensity, temperature, water availability (drought), salinity, and nutrient availability can alter the phytochemical profiles of plants and the production of bioactive compounds. plos.orgmaxapress.comjuniperpublishers.comnih.govmdpi.complos.org
For example, light irradiation can increase the content of various flavonoids and phenolic acids in plants. plos.orgmaxapress.com Temperature can have varied effects; high temperatures might inhibit flavonoid biosynthesis, while low temperatures can sometimes induce it. plos.org Drought stress and salinity are also considered abiotic stresses that can act as elicitors, modulating biosynthetic pathways at the biochemical or transcriptional level and leading to increased production of secondary metabolites as part of the plant's defense system. mdpi.comjuniperpublishers.com
Strategies for Biosynthetic Pathway Engineering and Optimization
Strategies for engineering and optimizing biosynthetic pathways aim to enhance the production of desired compounds. This often involves manipulating the genes encoding key enzymes in the pathway, optimizing culture conditions, or introducing genetic modifications to redirect metabolic flux. researchgate.netnih.govresearchgate.net
For compounds like 6'-hydroxyangolensin, produced through the metabolism of precursors like biochanin A, potential strategies could involve:
Overexpression of key enzymes: Identifying and overexpressing the specific enzymes responsible for converting biochanin A to 6'-hydroxyangolensin could increase the efficiency of this conversion.
Metabolic engineering of precursor pathways: Modifying the upstream biosynthetic pathways to increase the production of biochanin A or other direct precursors could lead to higher yields of 6'-hydroxyangolensin.
Optimization of environmental or culture conditions: Based on the understanding of how environmental factors influence biosynthesis, optimizing growth conditions in plant cultivation or microbial fermentation systems could enhance production. nih.gov This might involve controlling light, temperature, nutrient levels, or elicitor application.
Genetic modification of regulatory elements: Manipulating transcription factors or other regulatory elements that control the expression of biosynthetic genes could fine-tune the pathway activity. researchgate.net
Utilizing microbial systems: Introducing the necessary plant genes into suitable microbial hosts (like Escherichia coli or yeast) can create microbial cell factories for the heterologous production of plant secondary metabolites, including isoflavonoids and their derivatives. nih.gov This approach allows for more controlled and scalable production.
While specific examples of engineering the 6'-hydroxyangolensin pathway were not prominently found in the search results, the principles of metabolic engineering applied to other isoflavonoids and plant natural products provide a framework for potential strategies. researchgate.netnih.govresearchgate.netnih.gov
Synthetic Chemistry and Analog Development
Total Synthesis Strategies for 6'-Hydroxyangolensin
While a direct, dedicated total synthesis of 6'-Hydroxyangolensin (systematically named 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) is not extensively documented in publicly available literature, its structure lends itself to established synthetic disconnections. The core of the molecule is a 1,2-diarylpropan-1-one scaffold. Retrosynthetic analysis suggests that the key bond formation would be the carbon-carbon bond between the carbonyl group and the 2,4,6-trihydroxyphenyl moiety.
A plausible and widely used approach for constructing such aryl ketones is the Friedel-Crafts acylation . This reaction would involve the acylation of a highly activated aromatic ring, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene), with a suitable acylating agent derived from 2-(4-methoxyphenyl)propanoic acid. The high electron density of the phloroglucinol ring makes it susceptible to electrophilic aromatic substitution, facilitating the formation of the desired carbon-carbon bond. researchgate.netgoogle.com
Another potential strategy involves the Houben-Hoesch reaction , which utilizes a nitrile as the acylating agent precursor in the presence of a Lewis acid and HCl. In this case, 2-(4-methoxyphenyl)propanenitrile (B6159349) could be reacted with phloroglucinol to form a ketimine intermediate, which upon hydrolysis would yield 6'-Hydroxyangolensin.
Furthermore, synthetic strategies developed for other structurally related isoflavonoids and deoxybenzoins can be adapted for the synthesis of 6'-Hydroxyangolensin. These often involve multi-step sequences that allow for the controlled introduction of substituents on both aromatic rings. frontiersin.orgrsc.orgscilit.com
Identification of Key Synthetic Intermediates and Reaction Pathways
The successful synthesis of 6'-Hydroxyangolensin hinges on the preparation and reaction of several key intermediates. Based on the likely synthetic routes, the following intermediates and pathways are of critical importance:
2-(4-methoxyphenyl)propanoic acid and its derivatives: This carboxylic acid, or its corresponding acyl chloride or anhydride, is a crucial building block for the Friedel-Crafts acylation. Its synthesis can be achieved from commercially available starting materials such as 4-methoxyphenylacetic acid through α-methylation.
Phloroglucinol: As the nucleophilic component in the Friedel-Crafts or Houben-Hoesch reactions, phloroglucinol's high reactivity is key. researchgate.netgoogle.com However, this reactivity can also lead to side reactions, such as multiple acylations, necessitating careful control of reaction conditions.
Protected Phloroglucinol Derivatives: To enhance selectivity and prevent unwanted side reactions, such as O-acylation or polyacylation, protection of the hydroxyl groups of phloroglucinol may be necessary. Common protecting groups for phenols, such as methyl or benzyl (B1604629) ethers, can be employed and later removed in the final steps of the synthesis.
Ketimine Intermediate (in the Houben-Hoesch pathway): The formation of the ketimine from the reaction of the nitrile and phloroglucinol is a pivotal step. The subsequent hydrolysis of this intermediate is the final step to unveil the ketone functionality of the target molecule.
The reaction pathways would involve the initial synthesis and activation of the 2-(4-methoxyphenyl)propanoic acid moiety, followed by the key C-C bond-forming reaction with the phloroglucinol nucleus, and finally, any necessary deprotection steps to yield 6'-Hydroxyangolensin.
Development of Stereoselective Synthesis Approaches
6'-Hydroxyangolensin possesses a chiral center at the carbon atom bearing the 4-methoxyphenyl (B3050149) group. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule is a significant objective.
Approaches to achieve stereocontrol could include:
Use of Chiral Starting Materials: The synthesis could commence from an enantiomerically pure precursor of 2-(4-methoxyphenyl)propanoic acid. This chiral acid could then be carried through the synthetic sequence to yield the corresponding enantiomer of 6'-Hydroxyangolensin.
Asymmetric Catalysis: A catalytic asymmetric α-arylation of a propanoic acid derivative could be employed to establish the chiral center with high enantioselectivity.
Chiral Resolution: A racemic mixture of 6'-Hydroxyangolensin or a key intermediate could be separated into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers.
Design and Chemical Synthesis of Structurally Related Analogs and Derivatives
The synthesis of analogs and derivatives of 6'-Hydroxyangolensin is crucial for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound, researchers can probe the influence of different functional groups on its biological activity.
Key modifications could include:
Alterations to the 4-methoxyphenyl ring: The methoxy (B1213986) group could be replaced with other alkoxy groups, hydroxyl groups, or halogens to investigate the electronic and steric requirements at this position.
Modifications of the 2,4,6-trihydroxyphenyl moiety: The number and position of the hydroxyl groups could be varied. For instance, analogs with resorcinol (B1680541) or catechol moieties instead of the phloroglucinol ring could be synthesized.
Changes to the propanone linker: The methyl group at the α-position could be replaced with other alkyl or aryl groups to explore the impact of steric bulk at the chiral center.
The synthesis of these analogs would generally follow similar synthetic strategies as for 6'-Hydroxyangolensin, utilizing appropriately substituted starting materials. For example, a variety of substituted phenylacetic acids and phenols can be used as building blocks in Friedel-Crafts or Houben-Hoesch type reactions. nih.gov
Table of Synthesized Analogs and Derivatives
| Compound/Analog | Modification from 6'-Hydroxyangolensin | Synthetic Strategy |
| 6'-Hydroxy-O-desmethylangolensin | Methoxy group on the B-ring is replaced by a hydroxyl group. | Friedel-Crafts acylation using 2-(4-hydroxyphenyl)propanoic acid derivative. |
| 2',4'-Dihydroxy-4-methoxy-α-methyldeoxybenzoin | Phloroglucinol ring is replaced by a resorcinol ring. | Reaction of resorcinol with 2-(4-methoxyphenyl)propanoic acid. |
| Angolensin (B190582) | Lacks the 6'-hydroxyl group. | Standard isoflavonoid (B1168493) synthesis routes. |
This table is illustrative and based on plausible synthetic modifications.
Novel Synthetic Methodologies for Angolensin Scaffold Construction
Recent advances in synthetic organic chemistry offer new avenues for the construction of the angolensin scaffold. While classical methods like Friedel-Crafts acylation are robust, they often require harsh conditions and stoichiometric amounts of Lewis acids. sigmaaldrich.comorganic-chemistry.org
Modern, more sustainable approaches could include:
Catalytic Friedel-Crafts Reactions: The use of solid acid catalysts or milder Lewis acids could provide a more environmentally benign alternative to traditional methods. researchgate.net
Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions could be envisioned for the formation of the key C-C bond. For instance, a coupling between an appropriately functionalized phloroglucinol derivative and a derivative of 4-methoxyphenylacetone.
Photoredox Catalysis: Light-mediated reactions could offer novel and mild conditions for the construction of the deoxybenzoin (B349326) core.
Flow Chemistry: The use of continuous flow reactors could allow for better control over reaction parameters, potentially improving yields and reducing reaction times for key synthetic steps.
The development and application of these novel methodologies to the synthesis of 6'-Hydroxyangolensin and its analogs would represent a significant advancement in the field, enabling more efficient and sustainable access to these potentially valuable compounds. rsc.orgscilit.com
Molecular and Cellular Biological Activity Mechanisms in Vitro and in Silico Studies
Target Identification and Molecular Binding Profiling
Comprehensive studies identifying the specific molecular targets of 6'-Hydroxyangolensin and profiling its binding affinities are not readily found.
Mechanistic Studies of Receptor System Modulation (e.g., Angiotensin II receptors AT1R)
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. nih.govyoutube.com The Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR), is a central component of this system, mediating vasoconstriction and inflammation upon activation by its ligand, Angiotensin II. nih.govyoutube.comyoutube.com While the function of AT1R is well-documented, specific mechanistic studies detailing how 6'-Hydroxyangolensin modulates this receptor, including its binding affinity or potential antagonistic or agonistic effects, are not available. Such research would be necessary to understand if 6'-Hydroxyangolensin interacts with this key cardiovascular target.
Investigations of Ligand-Protein Interactions (e.g., enzyme inhibition, allosteric modulation)
The interaction of small molecules with proteins is fundamental to pharmacology. nih.gov This can occur through direct competition at an active site (enzyme inhibition) or by binding to a secondary, allosteric site to modulate protein function. nih.govmdpi.com There is a lack of published research investigating the specific ligand-protein interactions of 6'-Hydroxyangolensin. Studies are needed to screen this compound against various enzymes to determine if it possesses inhibitory activity and to explore potential allosteric effects on receptor function. nih.govmdpi.comresearchgate.netbiorxiv.org
Elucidation of Cellular Signal Transduction Pathway Modulation
Signal transduction pathways are the networks through which cells convert external signals into physiological responses. nih.gov The impact of 6'-Hydroxyangolensin on these complex cascades has not been specifically elucidated.
Impact on Specific Enzyme Activities (e.g., Cytochrome P450 enzymes, Angiotensin-Converting Enzyme (ACE), ACE2)
Key enzymes in human physiology include the Cytochrome P450 family, involved in metabolism, and Angiotensin-Converting Enzyme (ACE) and its homolog ACE2, which regulate the RAS. nih.govnih.govmdpi.comyoutube.comindiatribune.com ACE converts Angiotensin I to the potent vasoconstrictor Angiotensin II, while ACE2 counter-regulates this by degrading Angiotensin II. nih.govnih.govmdpi.comyoutube.com There are no specific data available from in vitro or in silico studies that define the impact of 6'-Hydroxyangolensin on the activity of these critical enzymes.
Studies on β-arrestin Recruitment and Downstream Signaling
β-arrestins are crucial proteins that regulate GPCR signaling. nih.govnih.govmdpi.com Upon receptor activation, they are recruited to the receptor, leading to desensitization, internalization, and the initiation of G protein-independent signaling pathways. nih.govendocrine.orgresearchgate.net The AT1R is a well-studied model for β-arrestin-mediated signaling. nih.govmdpi.com However, there is no available research that has examined whether 6'-Hydroxyangolensin can induce or inhibit the recruitment of β-arrestin to AT1R or other GPCRs, nor have its effects on the subsequent downstream signaling events been characterized.
Modulation of Defined Cellular Processes (e.g., cell cycle progression, mitochondrial function, oxidative stress pathways)
Cellular processes are the foundational activities that govern cell life and function. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key driver of cellular damage and is implicated in numerous diseases. mdpi.comnih.govmdpi.com It can lead to mitochondrial dysfunction and impact cell cycle progression. mdpi.commdpi.comnih.gov While the neurotoxin 6-hydroxydopamine is known to induce significant oxidative stress and mitochondrial damage, there are no specific studies that have investigated the modulatory effects of 6'-Hydroxyangolensin on these defined cellular processes. nih.govnih.govresearchgate.netnih.gov Research is required to determine if 6'-Hydroxyangolensin can mitigate oxidative stress, protect mitochondrial function, or influence cell cycle progression.
Structure-Activity Relationship (SAR) Studies via In Vitro Assays and Computational Modeling
The exploration of the structure-activity relationship (SAR) for 6'-Hydroxyangolensin and its analogs is a crucial area of research to understand how the chemical structure of these compounds influences their biological activity. Through a combination of in vitro assays and computational modeling, researchers can identify the key molecular features responsible for their therapeutic or adverse effects.
Rational Design of Analogs as Mechanistic Probes
The rational design of analogs is a fundamental strategy in medicinal chemistry to probe the mechanisms of action of a parent compound like 6'-Hydroxyangolensin. This process involves the systematic modification of the chemical scaffold to enhance potency, selectivity, or to elucidate the molecular interactions with biological targets. biointerfaceresearch.com
Key strategies in the rational design of analogs often include:
Modification of Functional Groups: Altering or substituting functional groups on the 6'-Hydroxyangolensin molecule can reveal their importance in binding to target proteins. For instance, the hydroxyl group at the 6' position is a prime candidate for modification to understand its role in hydrogen bonding or as a metabolic site.
Scaffold Hopping: This involves replacing the core structure of 6'-Hydroxyangolensin with a different chemical scaffold while maintaining the original pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties.
Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a specific conformation, which can provide insights into the bioactive conformation required for target interaction.
While specific examples of rationally designed 6'-Hydroxyangolensin analogs are not extensively documented in publicly available literature, the principles of rational drug design provide a clear roadmap for future investigations. nih.govnih.gov The synthesis and subsequent in vitro testing of such analogs would be instrumental in building a comprehensive SAR profile for this class of compounds.
In Silico Approaches to Binding Predictions and Molecular Docking
Computational methods, particularly molecular docking and binding prediction, are powerful tools for investigating the potential interactions of 6'-Hydroxyangolensin with various biological targets at a molecular level. mdpi.comjocpr.commdpi.com These in silico techniques can predict the binding affinity and orientation of a ligand within the active site of a protein, providing valuable insights that can guide further experimental studies. researchgate.netnih.govmendeley.com
Molecular docking simulations can be employed to screen virtual libraries of 6'-Hydroxyangolensin analogs against known protein targets. nih.govaucegypt.edu The scoring functions used in these simulations estimate the binding energy, helping to prioritize compounds for synthesis and in vitro testing. Key parameters often analyzed in docking studies include:
Binding Energy: A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein.
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site is a critical determinant of binding affinity and specificity.
Hydrophobic Interactions: These interactions also play a significant role in the stability of the ligand-protein complex.
Investigations in Advanced Cell-Based Models for Mechanistic Insights
To gain a deeper understanding of the cellular and molecular mechanisms of 6'-Hydroxyangolensin, researchers utilize advanced cell-based models that mimic specific physiological or pathological conditions. These models, including differentiated SH-SY5Y cells, HepG2 cells, and various cancer cell lines, provide a platform to study the compound's effects in a more biologically relevant context.
Investigations into a structurally related compound, 6-hydroxy-L-nicotine (6HLN), have been conducted in several cancer cell lines, offering potential insights that could be relevant for 6'-Hydroxyangolensin. The impact of 6HLN on cell growth, migratory behavior, and inflammatory status was examined in A549 (lung cancer), MCF7 (breast cancer), and U87 (glioblastoma) cell lines, as well as in normal 16HBE14o (pulmonary) and MCF10A (mammary) cells. nih.govnih.gov
The in vitro data revealed distinct effects of 6HLN across the different cancer cell lines. It exhibited cancer-inhibitory effects in MCF7 breast cancer cells, while showing cancer-stimulatory effects in U87 glioblastoma cells. nih.gov In A549 lung cancer cells, no significant changes were observed following administration of 6HLN. nih.govnih.gov Importantly, 6HLN did not appear to be harmful to the normal cell lines, as the viability of both 16HBE14o and MCF10A cells remained unchanged. nih.govnih.gov
| Cell Line | Cell Type | Observed Effect of 6HLN |
|---|---|---|
| MCF7 | Breast Cancer | Cancer-inhibitory |
| U87 | Glioblastoma | Cancer-stimulatory |
| A549 | Lung Cancer | No significant change |
| 16HBE14o | Normal Pulmonary | No deleterious effects on viability |
| MCF10A | Normal Mammary | No deleterious effects on viability |
Differentiated SH-SY5Y neuroblastoma cells are a widely used in vitro model for studying neurodegenerative diseases like Parkinson's disease. nih.govnih.gov These cells, when differentiated, exhibit characteristics of mature neurons, making them suitable for investigating the neuroprotective or neurotoxic potential of compounds. nih.govnih.gov While direct studies of 6'-Hydroxyangolensin in this model are not reported, the use of SH-SY5Y cells to study the effects of other compounds on neuronal health is well-documented. researchgate.netmdpi.comptbioch.edu.pl
The HepG2 cell line, derived from human liver carcinoma, is a common model for studying hepatotoxicity and metabolic processes. bmbreports.orgnih.govnih.govmdpi.comresearchgate.net Investigations in HepG2 cells could elucidate the metabolism of 6'-Hydroxyangolensin and its potential effects on liver function.
Further research using these and other specialized cell lines is necessary to fully characterize the molecular and cellular biological activity of 6'-Hydroxyangolensin.
Advanced Analytical Methodologies for Research
High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the metabolomic profiling and structural confirmation of compounds like 6'-Hydroxyangolensin. HRMS offers high mass accuracy and resolving power, enabling the precise determination of the elemental composition of an analyte and differentiation from compounds with similar nominal masses. mdpi.com This is particularly valuable in complex biological or botanical extracts where numerous compounds are present.
LC-HRMS allows for the separation of components in a sample before their detection by the mass spectrometer, further enhancing the ability to identify and characterize individual compounds. mdpi.combrieflands.com In metabolomics studies, LC-HRMS can be used for both target and suspect screening, allowing researchers to identify known compounds and explore the presence of unexpected or related metabolites. mdpi.combrieflands.com
Advanced Chromatographic Techniques (HPLC, UPLC, Prep-HPLC) for Purification and Quantification in Research Samples
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Preparative HPLC (Prep-HPLC), are indispensable for the purification and quantification of 6'-Hydroxyangolensin in research samples.
HPLC and UPLC: HPLC and UPLC are widely used for the separation and quantification of compounds in complex mixtures. frontiersin.orgmdpi.com UPLC, an evolution of HPLC, utilizes smaller particle sizes in columns and operates at higher pressures, resulting in improved resolution, increased sensitivity, and significantly reduced analysis time and solvent consumption compared to traditional HPLC. mdpi.comijsrtjournal.com These advantages make UPLC particularly suitable for high-throughput analysis and for samples where high sensitivity is required. mdpi.comijsrtjournal.com Both techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. frontiersin.orgaralyse.tech The separated compounds are typically detected by UV-Vis or mass spectrometry detectors.
Quantitative analysis using HPLC or UPLC involves establishing a calibration curve with known concentrations of the target analyte (6'-Hydroxyangolensin) and then determining the concentration in research samples based on peak area or height. researchgate.net Method validation is crucial to ensure the accuracy, precision, linearity, and reliability of the quantitative method in the specific research matrix. researchgate.net
Preparative HPLC: Preparative HPLC is specifically designed for the isolation and purification of larger quantities of a target compound from a mixture, unlike analytical HPLC/UPLC which focuses on identification and quantification. aralyse.techgilson.com This technique is essential when pure 6'-Hydroxyangolensin is needed for further structural characterization (e.g., NMR, X-ray crystallography) or biological assays. aralyse.techrssl.com Prep-HPLC systems utilize larger columns and higher flow rates compared to analytical systems to handle greater sample loads. aralyse.tech The process involves injecting a crude extract or partially purified sample onto the preparative column and collecting fractions containing the target compound as it elutes. aralyse.techresearchgate.net Subsequent analysis (e.g., analytical HPLC, LC-MS) is often performed on the collected fractions to assess purity. rssl.com
While specific examples of Prep-HPLC isolation of 6'-Hydroxyangolensin were not detailed in the provided snippets, the technique is commonly applied for the purification of natural products and is a standard method for obtaining pure compounds for downstream research applications. gilson.comrssl.comresearchgate.netshimadzu.com.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds, including the determination of stereochemistry and conformational analysis. slideshare.netjchps.com Both ¹H NMR and ¹³C NMR spectroscopy provide invaluable information about the number, type, and connectivity of atoms within a molecule. jchps.comlibretexts.org
¹H NMR spectroscopy provides information about the different sets of protons in a molecule, their electronic environments (chemical shift), their relative numbers (integration), and their neighboring protons (splitting pattern). pressbooks.publibretexts.org This allows researchers to deduce the arrangement of hydrogen atoms and infer the carbon skeleton and functional groups. jchps.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, simplifying the spectrum and aiding in the determination of the number of non-equivalent carbons. libretexts.org The chemical shifts of the carbon signals provide information about their electronic environment and hybridization. libretexts.org
For a complex molecule like 6'-Hydroxyangolensin, a combination of 1D (¹H, ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) is typically employed to fully assign all the signals and establish the complete structure, including the positions of substituents and the nature of the linkages. jchps.com 2D NMR experiments provide through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlation information between nuclei, which is critical for confirming the connectivity and relative stereochemistry of chiral centers. jchps.com
While specific NMR data for 6'-Hydroxyangolensin were not provided in the search results, the general principles of NMR spectroscopy for structural elucidation, including stereochemical and conformational analysis, are directly applicable. NMR is a standard technique used to confirm the structure of isolated natural products.
X-ray Crystallography for Absolute Stereochemistry Determination and Co-crystal Structural Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds at atomic resolution. fz-juelich.deyorku.ca It is particularly valuable for confirming the absolute stereochemistry of chiral molecules and for analyzing the interactions within co-crystals. researchgate.net
The technique involves obtaining a high-quality single crystal of the compound. fz-juelich.deyorku.ca When X-rays are directed at the crystal, they are diffracted by the electron clouds of the atoms, producing a characteristic diffraction pattern. yorku.ca By analyzing the intensities and angles of the diffracted beams, a three-dimensional electron density map of the crystal can be generated. yorku.ca This map allows for the precise location of the atoms and thus the determination of the molecular structure, including bond lengths, bond angles, and torsional angles. yorku.ca
For chiral molecules like 6'-Hydroxyangolensin, X-ray crystallography can unequivocally determine the absolute configuration of stereocenters, provided the crystal contains a heavy atom or anomalous dispersion data are collected. researchgate.net This is crucial for understanding the biological activity of chiral compounds, as enantiomers can have vastly different pharmacological properties.
X-ray crystallography can also be used to study co-crystals, where the compound of interest is crystallized with another molecule (e.g., a protein). researchgate.net This provides insights into the binding interactions and conformation of the compound when bound to a biological target, which is highly relevant in drug discovery and understanding molecular mechanisms. researchgate.netresearchgate.net
While specific examples of X-ray crystallography applied to 6'-Hydroxyangolensin were not found in the search results, the technique is a gold standard for obtaining definitive structural information, including absolute stereochemistry, for crystalline organic molecules. fz-juelich.deyorku.caresearchgate.netresearchgate.netuni-siegen.de
Quantitative Analytical Methods in Biological and Botanical Research Matrices
Quantitative analytical methods are essential for determining the concentration of 6'-Hydroxyangolensin in various biological and botanical research matrices. These matrices can include plant tissues, biological fluids (e.g., plasma, urine), cell cultures, and food samples. researchgate.netbvsalud.org Accurate quantification is necessary for pharmacokinetic studies, analyzing distribution and metabolism, assessing exposure levels, and correlating concentration with observed biological effects. researchgate.netbvsalud.org
Chromatographic techniques coupled with sensitive detectors, particularly LC-MS/MS, are commonly employed for the quantitative analysis of small molecules like 6'-Hydroxyangolensin in complex matrices. researchgate.netbvsalud.org LC-MS/MS offers high sensitivity and selectivity due to the combination of chromatographic separation and specific mass transitions monitored in the tandem mass spectrometer. researchgate.netbvsalud.org
Sample preparation is a critical step in quantitative analysis to extract the analyte from the matrix and remove interfering substances. bvsalud.org Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation are often used depending on the matrix and the properties of the analyte. bvsalud.orgresearchgate.net
Method validation is paramount in quantitative analysis to ensure the reliability of the results. researchgate.netbvsalud.org Key validation parameters include linearity, range, accuracy, precision (intra-day and inter-day), sensitivity (limit of detection, LOD, and limit of quantification, LOQ), selectivity, matrix effects, and stability. researchgate.netbvsalud.org
Studies on the quantitative analysis of various compounds in biological and botanical matrices using LC-MS/MS highlight the importance of optimized sample preparation and rigorous method validation to achieve accurate and reliable results in complex samples. researchgate.netbvsalud.orgresearchgate.net While specific quantitative data for 6'-Hydroxyangolensin in these matrices were not detailed in the snippets, the established methodologies using LC-MS/MS are directly applicable for its quantitative determination. researchgate.netbvsalud.org
Here is an example of a data table structure that could be used to present quantitative data, assuming such data were available:
| Matrix Type | Analytical Method | Sample Preparation | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| Plant Tissue (Example) | UPLC-MS/MS | SPE | X ng/g | Y ng/g | A% | B% |
| Plasma (Example) | HPLC-MS/MS | Protein Precipitation | P ng/mL | Q ng/mL | C% | D% |
Ecological and Inter Species Interaction Studies
Role of 6'-Hydroxyangolensin in Plant Defense Mechanisms and Allelopathy
Plants have evolved sophisticated defense mechanisms to protect themselves from biotic stresses, such as herbivory and pathogens. These defenses often involve the production of specialized metabolites, which can act as toxins, repellents, or signaling molecules. ucdavis.eduanselfarm.comfrontiersin.org Allelopathy is a phenomenon where plants release biochemicals that influence the growth, survival, development, and reproduction of other organisms, including other plants and microorganisms. frontiersin.orgmdpi.com These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects on target organisms. frontiersin.org
While the search results discuss plant defense mechanisms and allelopathy in general, specific detailed research findings explicitly linking 6'-Hydroxyangolensin directly to these roles are limited in the provided snippets. However, as a stilbenoid, a class of secondary metabolites known for their diverse biological activities in plants, it is plausible that 6'-Hydroxyangolensin could contribute to these processes. Stilbenoids are recognized for their roles in plant defense against pathogens and herbivores.
Research on other plant compounds provides context for how 6'-Hydroxyangolensin might function. For instance, other secondary metabolites like alkaloids, terpenoids, and cyanogenic glycosides are known to exhibit toxic, repellent, or anti-feeding effects on herbivores. anselfarm.com Similarly, allelochemicals from various plants have been shown to inhibit the germination and growth of other plant species. mdpi.complos.org
Further research is needed to specifically elucidate the direct role and mechanisms by which 6'-Hydroxyangolensin participates in plant defense mechanisms and allelopathic interactions.
Chemo-ecological Interactions with Microorganisms and Herbivores
Plants engage in complex chemo-ecological interactions with a wide range of organisms, including microorganisms and herbivores. These interactions can be mediated by plant-produced chemicals. diva-portal.org Microorganisms in the rhizosphere, phyllosphere, and endosphere can influence plant growth and defense against herbivores. mdpi.com Some beneficial soil microbes can enhance plant defense by providing feeding deterrence or antibiosis, potentially through the induction of plant metabolites. mdpi.com Herbivores can also indirectly affect soil microbial communities by altering plant phenotypes, such as root exudates. researchgate.net
The search results indicate that 6'-Hydroxyangolensin is a reduced metabolite of biochanin A, an isoflavone (B191592) found in red clover and soybeans. acs.org Isoflavones are another class of plant secondary metabolites known to be involved in plant-microbe interactions, particularly with nitrogen-fixing bacteria. While the direct interaction of 6'-Hydroxyangolensin with specific microorganisms or herbivores is not detailed in the provided snippets, its origin from a known phytoestrogen suggests potential involvement in such ecological dynamics.
Studies on other plant compounds highlight the intricate relationships. For example, maize roots release benzoxazinoids that attract specific bacteria, and changes in these exudates due to herbivory can influence the rhizosphere microbial community. researchgate.net Endophytic fungi and bacteria can also colonize plant tissues and enhance resistance against herbivores, likely through the production of induced metabolites. mdpi.com
Investigating the specific effects of 6'-Hydroxyangolensin on different microbial populations (e.g., soil bacteria, fungi, endophytes) and its impact on herbivore behavior and physiology would provide valuable insights into its chemo-ecological functions.
Environmental Fate and Transport of 6'-Hydroxyangolensin in Ecosystems
Understanding the environmental fate and transport of chemical compounds is crucial for assessing their potential ecological impact. Environmental fate refers to the ultimate destination or outcome of a pollutant, including its persistence, degradation, or transformation, while transport describes its movement within or between environmental media like air, water, and soil. hyperwriteai.comerwiki.net Processes such as advection, diffusion, dispersion, and deposition govern the transport of substances in the environment. hyperwriteai.com
The search results provide some information regarding the presence and potential transport of 6'-Hydroxyangolensin in the environment. It has been identified as a metabolite detected in stream water, soybean plant tissues, and soil samples in agricultural areas with substantial soybean production. acs.org This indicates that 6'-Hydroxyangolensin can be transported from plant tissues to soil and aquatic environments. The detection in stream water suggests potential off-field transport through runoff events. acs.org
A study analyzing phytotoxins in the Midwestern United States found that 6'-Hydroxyangolensin, along with other soybean-derived phytotoxins, was detected in stream water, soil, and plant tissue. acs.org Phytotoxin plant concentrations were significantly higher compared to those in soil and streams, suggesting plants as a primary source. acs.org The occurrence in stream water showed a seasonal pattern, with higher detection prior to and during harvest season and during snowmelt. acs.org Runoff events were associated with increased concentrations of phytotoxins, including 6'-Hydroxyangolensin, in stream water compared to base-flow conditions. acs.org
Environmental Detection of 6'-Hydroxyangolensin
| Matrix | Detection Location | Reference |
| Stream water | Midwestern United States (Soybean areas) | acs.org |
| Soil samples | Midwestern United States (Soybean areas) | acs.org |
| Plant tissues | Soybean (Midwestern United States) | acs.org |
Seasonal Occurrence in Stream Water
| Season | Occurrence Level | Reference |
| Prior to and during harvest | Higher | acs.org |
| Snowmelt season | Higher | acs.org |
| December–January | Lower | acs.org |
Impact of Runoff Events
| Condition | Concentration in Stream Water | Reference |
| Runoff events | Increased | acs.org |
| Base-flow | Lower | acs.org |
Future Research Perspectives and Methodological Advancements
Integration of Multi-Omics Data for Comprehensive Understanding of Biosynthesis and Mechanisms
The application of integrated multi-omics approaches holds considerable promise for a comprehensive understanding of 6'-Hydroxyangolensin. Multi-omics involves the combined analysis of data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. wikipedia.orgwikipedia.orgresearchgate.netbidd.groupfishersci.cauni.lu While multi-omics has been successfully applied to study the biosynthesis and mechanisms of other natural products and in various biological contexts like plant metabolism and disease wikipedia.orgnih.govnih.govlipidmaps.orgfishersci.camdpi-res.com, its specific application to 6'-Hydroxyangolensin is not widely documented in the available literature.
Integrating genomic data from organisms known to metabolize biochanin A could help identify potential genes and enzymes involved in the metabolic conversion leading to 6'-Hydroxyangolensin. Transcriptomic and proteomic analyses under conditions where biochanin A is metabolized could reveal the expression patterns of these genes and the abundance of the corresponding enzymes. Metabolomics, already instrumental in identifying 6'-Hydroxyangolensin as a metabolite uni-mainz.de, could be further utilized to map the complete metabolic pathway and identify other related compounds. mdpi-res.comcontaminantdb.canih.gov The integration of these diverse data types through bioinformatics and statistical analysis can help construct a holistic picture of the biosynthetic pathway and potential biological activities of 6'-Hydroxyangolensin, even in the absence of extensive prior knowledge about specific enzymes or genetic regulators. wikipedia.orgfishersci.ca This integrated approach can uncover complex biological networks and regulatory mechanisms that single-omics studies might miss. wikipedia.orgresearchgate.net
Development of Advanced In Vitro and In Silico Models for Complex Mechanistic Studies
Advanced in vitro and in silico models are crucial for detailed mechanistic studies of 6'-Hydroxyangolensin. While general in vitro models using cell cultures are suggested for studying the effects of phenolic metabolites found in sources like herbal coffee uni-mainz.de, and various in vitro models exist for studying biological processes uni.lulipidmaps.orgchem960.complantaedb.comuni.lu, specific in vitro models tailored to investigate the mechanisms of action of 6'-Hydroxyangolensin are not prominent in the search results. Similarly, in silico modeling, which utilizes computational approaches to simulate biological systems and predict compound behavior wikipedia.orgbidd.groupfishersci.calipidmaps.orguni.lu, has not been extensively reported for 6'-Hydroxyangolensin.
Developing advanced in vitro models, such as co-culture systems or organ-on-a-chip platforms, could allow for the investigation of 6'-Hydroxyangolensin's effects on specific cell types or tissues relevant to its potential biological activities. These models can mimic in vivo conditions more closely than traditional 2D cell cultures. plantaedb.com Coupled with these, sophisticated in silico models, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be employed. bidd.groupfishersci.cauni.lu These computational tools can predict the binding affinity of 6'-Hydroxyangolensin to potential target molecules, simulate its interactions within biological systems, and establish relationships between its chemical structure and biological activity. bidd.groupuni.lu Although a study mentioned in silico prediction for a different compound, 6-hydroxyquinolinone derivatives, the principles of computational modeling are applicable to various chemical structures, including 6'-Hydroxyangolensin. The combination of advanced in vitro and in silico approaches can provide a powerful platform for deciphering the complex mechanisms through which 6'-Hydroxyangolensin might exert its effects.
Application of Green Chemistry Principles in 6'-Hydroxyangolensin Synthesis and Production
The application of green chemistry principles to the synthesis and production of 6'-Hydroxyangolensin is a vital future research direction, focusing on environmentally benign and sustainable practices. While general principles of green chemistry in organic synthesis are well-established, including the use of safer solvents, renewable feedstocks, and efficient reactions, specific green chemistry approaches for the synthesis or production of 6'-Hydroxyangolensin were not found in the provided search results.
Future research could focus on developing synthetic routes for 6'-Hydroxyangolensin that minimize or eliminate the use of hazardous substances, reduce waste generation, and improve energy efficiency, aligning with the twelve principles of green chemistry. This could involve exploring alternative reaction media, such as water or ionic liquids, utilizing catalysts derived from renewable resources, or developing biocatalytic processes for its production, potentially through engineered microorganisms. Given that 6'-Hydroxyangolensin is a natural metabolite, exploring methods for its sustainable production from biological sources, perhaps through optimized extraction techniques or controlled fermentation, could also be a key area of research within the framework of green chemistry. uni-mainz.de
Exploration of Undiscovered Biosynthetic Pathways and Enzymatic Activities
While 6'-Hydroxyangolensin is known to be a metabolite of biochanin A nih.govuni.lu, the specific details of the enzymatic steps and intermediate compounds involved in its biosynthesis may not be fully elucidated. Research into undiscovered biosynthetic pathways and enzymatic activities is a crucial area for future investigation. Although the search results indicate that 6'-Hydroxyangolensin is a reduced metabolite of biochanin A nih.govuni.lu, the precise enzymes responsible for this conversion and any subsequent metabolic transformations are not explicitly detailed.
Future research could employ techniques such as enzyme assays, protein purification, and gene cloning to identify and characterize the specific enzymes involved in the metabolic pathway leading to and from 6'-Hydroxyangolensin. lipidmaps.org Stable isotope labeling studies combined with advanced mass spectrometry could help trace the metabolic fate of biochanin A and identify potential intermediate compounds and alternative pathways. mdpi-res.comcontaminantdb.ca Investigating the microorganisms present in environments where biochanin A is metabolized, such as the gut microbiome, could also reveal novel enzymatic activities responsible for the formation of 6'-Hydroxyangolensin. Understanding these pathways and enzymes is essential for potentially optimizing the production of 6'-Hydroxyangolensin or manipulating its levels in biological systems.
Computational and AI-Driven Approaches in Compound Design and Mechanism Prediction
Q & A
Q. What experimental strategies are recommended for isolating 6'-Hydroxyangolensin from natural sources?
To isolate 6'-Hydroxyangolensin, prioritize solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation (e.g., HPLC or column chromatography). Validate purity using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference retention times and spectral data with existing literature to confirm structural integrity .
Q. How can researchers validate the structural identity of synthesized 6'-Hydroxyangolensin?
Combine spectroscopic techniques:
- NMR : Compare chemical shifts and coupling constants with published data for angular dihydroflavonoids.
- HRMS : Confirm molecular formula (e.g., C₁₆H₁₄O₅) and isotopic patterns.
- X-ray crystallography (if crystalline): Resolve 3D structure to confirm stereochemistry .
Q. What are the best practices for designing assays to assess 6'-Hydroxyangolensin’s bioactivity?
- In vitro assays : Use cell lines (e.g., cancer or inflammation models) with dose-response curves (0.1–100 µM). Include positive controls (e.g., quercetin for antioxidant assays).
- Statistical rigor : Perform triplicate experiments and use ANOVA for significance testing. Report IC₅₀ values with 95% confidence intervals .
Q. How should researchers address discrepancies in reported biological activity data for 6'-Hydroxyangolensin?
Conduct a meta-analysis of existing studies to identify variables such as:
- Assay conditions (e.g., pH, temperature).
- Purity of the compound (verify via HPLC).
- Cell line specificity (e.g., HeLa vs. MCF-7). Replicate conflicting experiments under standardized protocols to isolate confounding factors .
Advanced Research Questions
Q. What methodologies are suitable for investigating 6'-Hydroxyangolensin’s metabolic stability in vivo?
- Pharmacokinetic studies : Administer radiolabeled ⁴C-6'-Hydroxyangolensin to model organisms (e.g., rodents) and track metabolites via LC-MS/MS.
- Microsomal assays : Use liver microsomes to identify phase I/II metabolism pathways. Compare degradation rates with structural analogs .
Q. How can computational modeling enhance the understanding of 6'-Hydroxyangolensin’s mechanism of action?
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or NF-κB) using software like AutoDock Vina. Validate predictions with mutagenesis studies.
- QSAR models : Corlate substituent effects (e.g., hydroxylation patterns) with bioactivity data to guide synthetic optimization .
Q. What experimental designs are recommended to resolve contradictory data on 6'-Hydroxyangolensin’s antioxidant vs. pro-oxidant effects?
- Dual-assay approach : Measure ROS scavenging (e.g., DPPH assay) and pro-oxidant activity (e.g., hydroxyl radical generation) under identical conditions.
- Redox profiling : Use cyclic voltammetry to determine oxidation potentials and correlate with cellular redox states .
Q. How can researchers optimize the synthetic yield of 6'-Hydroxyangolensin in multi-step reactions?
- DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids), solvents, and temperatures to identify optimal conditions.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize side products .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
